Sardomozide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sardomozide typically involves the reaction of indanone derivatives with hydrazinecarboximidamide under controlled conditions. The process requires precise temperature and pH control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Sardomozide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrides .
Scientific Research Applications
Sardomozide has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme S-adenosylmethionine decarboxylase (AdoMetDC), which is a key enzyme in the polyamine biosynthesis pathway. By inhibiting this enzyme, the compound reduces the levels of polyamines such as spermidine and spermine, which are essential for cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
4-Amidino-1-indanone-2′-amidinohydrazone dihydrochloride: Another polyamine biosynthesis inhibitor with similar biochemical properties.
CGP 48664 dihydrochloride: A compound with comparable inhibitory effects on AdoMetDC.
Uniqueness
Sardomozide stands out due to its high specificity and potency in inhibiting AdoMetDC, making it a valuable tool in biochemical research and potential therapeutic applications .
Properties
IUPAC Name |
1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPGNVSXMAUSJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869976 | |
Record name | Sardomozide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149400-88-4 | |
Record name | Sardomozide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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